molecular formula C14H15NO2S B060355 Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate CAS No. 159448-57-4

Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate

Cat. No. B060355
CAS RN: 159448-57-4
M. Wt: 261.34 g/mol
InChI Key: UKDMJXJPDOXXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate, also known as EMPTC, is a chemical compound that belongs to the thiazole family. It is widely used in scientific research for its diverse applications in various fields.

Mechanism of Action

The exact mechanism of action of Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate is not yet fully understood. However, it is believed to interact with specific receptors in the brain, leading to the activation of certain signaling pathways. This, in turn, leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. In addition, Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Furthermore, Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been shown to have neuroprotective properties, which can help protect neurons from damage and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate in lab experiments is its versatility. It can be used in a wide range of applications, including as a flavoring agent, fragrance, and building block for organic compounds. In addition, Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate in lab experiments. One of the main limitations is its potential toxicity. Although Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been shown to be relatively safe in low concentrations, high concentrations can be toxic to cells and organisms. Therefore, researchers must exercise caution when working with Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate and use appropriate safety measures.

Future Directions

There are many potential future directions for research on Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate. One area of interest is its potential as a neuroprotective agent. Further research is needed to determine the exact mechanism of action of Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate and its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of interest is the use of Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate as a building block for new organic compounds. Researchers can use Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate as a starting material to synthesize new pharmaceuticals, agrochemicals, and polymers with unique properties and applications.
Conclusion:
In conclusion, Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate is a versatile and widely used chemical compound in scientific research. Its diverse applications in various fields make it an important building block for new compounds. Although there are some limitations to using Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate in lab experiments, its potential for treating neurodegenerative diseases and its antioxidant, anti-inflammatory, and neuroprotective properties make it an exciting area of research for the future.

Scientific Research Applications

Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been widely used in scientific research for its diverse applications in various fields. It has been used as a flavoring agent in the food industry and as a fragrance in the perfume industry. In addition, Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

properties

CAS RN

159448-57-4

Product Name

Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 2-methyl-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-4-17-14(16)13-12(15-10(3)18-13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3

InChI Key

UKDMJXJPDOXXMX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)C

synonyms

2-METHYL-4-(4-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.4 g of ethyl 2-bromo-3-(4-methylphenyl)-3-oxopropanoate in 30 ml of anhydrous ethanol is added with 1.4 g of thioacetamide and the mixture is refluxed for 4 hours. The solvent is evaporated and the residue is dissolved in H2O and alkalinized to pH 10 with 10% NaOH, extracted 2 times with ether and the organic phase is washed with brine, dried and evaporated to dryness under reduced pressure. The residue is purified by F.C. (eluent 90:10 hexane:ethyl acetate) and 1.65 g of a light yellow solid are obtained (41% yield). 1H NMR (CDCl3), δ: 1.28 (t, 3 H), 2.39 (s, 3 H), 2.73 (s, 3 H), 4.26 (q, 2 H), 7.23 (d, 2 H), 7.62 (d, 2 H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
41%

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